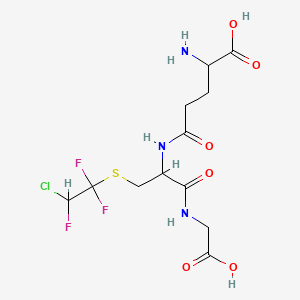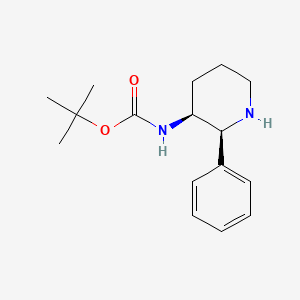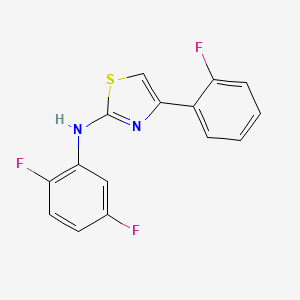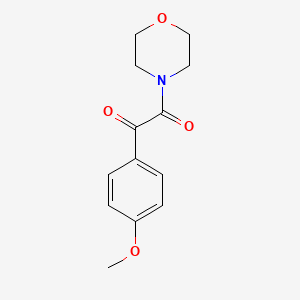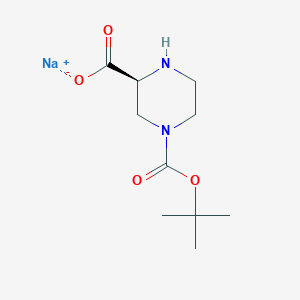
Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a carboxylate group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate typically involves the protection of the piperazine ring with a tert-butoxycarbonyl group. This can be achieved through the reaction of piperazine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and as a protecting group in peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for the controlled release of the active amine. This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium (S)-4-(tert-butoxycarbonyl)piperazine-1-carboxylate
- Sodium (S)-4-(tert-butoxycarbonyl)piperazine-3-carboxylate
Uniqueness
Sodium (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylate is unique due to the specific positioning of the carboxylate group on the piperazine ring. This positioning influences its reactivity and the types of reactions it can undergo, making it a valuable compound in organic synthesis and pharmaceutical research.
Propriétés
Formule moléculaire |
C10H17N2NaO4 |
|---|---|
Poids moléculaire |
252.24 g/mol |
Nom IUPAC |
sodium;(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate |
InChI |
InChI=1S/C10H18N2O4.Na/c1-10(2,3)16-9(15)12-5-4-11-7(6-12)8(13)14;/h7,11H,4-6H2,1-3H3,(H,13,14);/q;+1/p-1/t7-;/m0./s1 |
Clé InChI |
LVUJZMLWSOMDQT-FJXQXJEOSA-M |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)[O-].[Na+] |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNC(C1)C(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


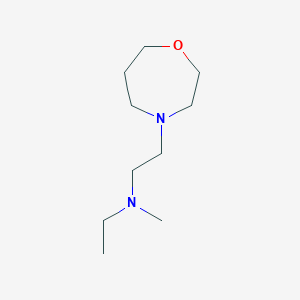
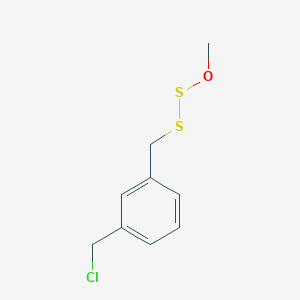
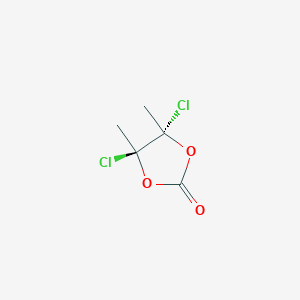
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
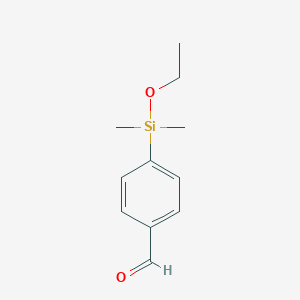
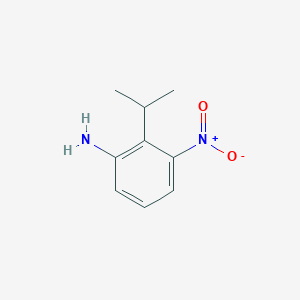
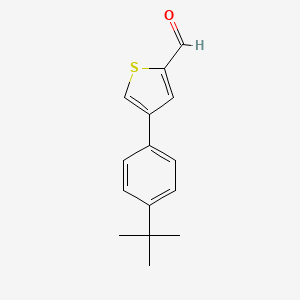

![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)
